methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate
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Overview
Description
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an isoquinoline ring, a formamido group, and a propanoate ester. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
The synthesis of methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Chlorination: The isoquinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Formamido Group Introduction: The formamido group is introduced through a formylation reaction, where the chlorinated isoquinoline reacts with formamide under acidic conditions.
Esterification: The final step involves the esterification of the formamido compound with methyl 3-bromopropanoate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the formamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is employed in studies investigating the biological activity of isoquinoline derivatives, including their antimicrobial, antiviral, and anti-inflammatory properties.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The isoquinoline ring can bind to specific sites on proteins, modulating their activity. The formamido group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate can be compared with other isoquinoline derivatives, such as:
Methyl 3-[1-(1-bromoisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate: Similar structure but with a bromo group instead of a chloro group, which may affect its reactivity and biological activity.
Methyl 3-[1-(1-iodoisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate:
Methyl 3-[1-(1-fluoroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate: The presence of a fluoro group can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(1-chloroisoquinoline-3-carbonyl)-propan-2-ylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-11(2)20(9-8-15(21)23-3)17(22)14-10-12-6-4-5-7-13(12)16(18)19-14/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWJLCRQQDMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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